tert-Butyl 5-nitro-2-oxopyridine-1(2H)-carboxylate
Overview
Description
tert-Butyl 5-nitro-2-oxopyridine-1(2H)-carboxylate: is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a nitro group at the 5-position, an oxo group at the 2-position, and a tert-butyl ester group at the carboxylate position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-nitro-2-oxopyridine-1(2H)-carboxylate typically involves the nitration of a pyridine derivative followed by esterification. One common method includes the following steps:
Nitration: The starting material, 2-oxopyridine-1(2H)-carboxylic acid, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Esterification: The nitrated product is then reacted with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the tert-butyl ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in tert-Butyl 5-nitro-2-oxopyridine-1(2H)-carboxylate can undergo reduction reactions to form the corresponding amine. Common reducing agents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups such as amino or hydroxyl groups.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst, iron powder, hydrochloric acid.
Substitution: Nucleophiles such as amines or alcohols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
Reduction: 5-amino-2-oxopyridine-1(2H)-carboxylate.
Substitution: Various substituted pyridine derivatives.
Hydrolysis: 5-nitro-2-oxopyridine-1(2H)-carboxylic acid.
Scientific Research Applications
Chemistry: tert-Butyl 5-nitro-2-oxopyridine-1(2H)-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of nitro and oxo groups on biological activity. It may also be employed in the design of enzyme inhibitors or as a probe in biochemical assays.
Medicine: The compound’s derivatives may exhibit pharmacological properties, making it a candidate for drug development. Researchers investigate its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical structure allows for the creation of polymers and coatings with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 5-nitro-2-oxopyridine-1(2H)-carboxylate depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The oxo group may participate in hydrogen bonding and other interactions with target molecules. The compound’s effects are mediated through its interactions with enzymes, receptors, or other molecular targets, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
tert-Butyl 5-nitro-2-oxopyridine-3-carboxylate: Similar structure but with the nitro group at the 3-position.
tert-Butyl 5-amino-2-oxopyridine-1(2H)-carboxylate: Similar structure but with an amino group instead of a nitro group.
tert-Butyl 5-nitro-2-oxoquinoline-1(2H)-carboxylate: Similar structure but with a quinoline ring instead of a pyridine ring.
Uniqueness: tert-Butyl 5-nitro-2-oxopyridine-1(2H)-carboxylate is unique due to the specific positioning of the nitro and oxo groups on the pyridine ring. This configuration imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
tert-butyl 5-nitro-2-oxopyridine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5/c1-10(2,3)17-9(14)11-6-7(12(15)16)4-5-8(11)13/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTYBWOAVHSVOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C=CC1=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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